4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NOS/c1-18(2,23-11-13-3-7-15(19)8-4-13)12-21-17(22)14-5-9-16(20)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONLHCWXHXEUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)F)SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Thiol Precursors
The introduction of the sulfanyl moiety is typically achieved via alkylation of a thiol intermediate. A validated approach involves reacting 2-methylpropane-1-thiol with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This method, adapted from analogous syntheses of sulfanyl-oxadiazole derivatives, proceeds under mild conditions (room temperature, 12–24 hours) in polar aprotic solvents like dimethylformamide (DMF). The reaction mechanism follows an Sₙ2 pathway, where the thiolate ion nucleophilically displaces the chloride leaving group.
Key Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Dimethylformamide | |
| Base | Potassium carbonate | |
| Temperature | 25–30°C | |
| Yield | 90–96% (based on analogous reactions) |
Amide Bond Formation
The benzamide group is constructed via coupling of 4-fluorobenzoic acid with the amine intermediate, 2-[(4-fluorobenzyl)sulfanyl]-2-methylpropylamine. Activation of the carboxylic acid is achieved using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with the amine in dichloromethane (DCM) under inert atmosphere. Triethylamine is often employed to scavenge HCl, enhancing reaction efficiency.
Optimized Coupling Protocol
- Acid Chloride Formation : 4-Fluorobenzoic acid (1 eq) is refluxed with SOCl₂ (2 eq) for 2 hours, yielding 4-fluorobenzoyl chloride.
- Amine Coupling : The acid chloride is added dropwise to a solution of 2-[(4-fluorobenzyl)sulfanyl]-2-methylpropylamine (1 eq) and triethylamine (1.5 eq) in DCM at 0°C. The mixture is stirred for 12 hours at room temperature.
- Workup : The product is isolated via aqueous extraction and purified by recrystallization from ethanol.
Mechanistic Insights into Critical Steps
Alkylation Mechanism
The alkylation of 2-methylpropane-1-thiol with 4-fluorobenzyl chloride proceeds through a bimolecular nucleophilic substitution (Sₙ2). The thiolate ion, generated by deprotonation with potassium carbonate, attacks the electrophilic carbon of 4-fluorobenzyl chloride, displacing chloride. Steric hindrance from the 2-methylpropyl group minimally affects this step due to the linear Sₙ2 transition state.
Amide Coupling Dynamics
The amide bond formation involves nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, leading to tetrahedral intermediate formation. Subsequent collapse of the intermediate releases HCl, which is neutralized by triethylamine. This step is highly efficient in anhydrous conditions to prevent hydrolysis of the acid chloride.
Optimization Strategies for Enhanced Yield and Purity
Solvent Selection
Temperature Control
Maintaining temperatures below 30°C during alkylation prevents decomposition of the thiolate intermediate. For amide coupling, initial cooling to 0°C minimizes side reactions before gradual warming to room temperature.
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates unreacted starting materials.
- Recrystallization : Ethanol-water mixtures (3:1) yield high-purity crystals of the final product.
Analytical Characterization of the Target Compound
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms purity >98%.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Recent studies have indicated that derivatives of benzenesulfonamides, including compounds similar to 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide, exhibit significant antimicrobial properties. They have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 15.625 to >200 µg/mL .
-
Anticancer Potential :
- The compound's structural features suggest potential activity against cancer cells. Preliminary studies indicate that modifications to the benzenesulfonamide moiety can enhance cytotoxicity against specific cancer cell lines. Research is ongoing to evaluate its efficacy in inhibiting tumor growth and inducing apoptosis in cancerous cells.
-
Anti-inflammatory Properties :
- Compounds with sulfonamide groups have been noted for their anti-inflammatory effects. Investigations into the mechanism of action reveal that they may inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.
Agrochemical Applications
-
Pesticidal Activity :
- The compound's ability to disrupt biological pathways in pests makes it a candidate for development as a pesticide. Initial trials have shown that some derivatives can effectively control pest populations while being less harmful to non-target organisms.
-
Herbicidal Properties :
- Research indicates potential herbicidal activity, particularly against broadleaf weeds. The mechanism involves inhibition of specific metabolic pathways essential for weed growth, positioning this compound as a promising candidate for formulation into herbicides.
Material Science Applications
-
Polymer Chemistry :
- The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its unique chemical structure allows for modifications that can improve the performance of polymers used in various applications.
-
Nanotechnology :
- The compound's properties are being investigated for use in nanomaterials, particularly in drug delivery systems where targeted release is crucial. Its modification can facilitate the attachment to nanoparticles, enhancing their therapeutic efficacy.
Case Studies
- Antimicrobial Efficacy Study :
-
In Vivo Cancer Model :
- In vivo studies using murine models demonstrated that compounds derived from this class could significantly reduce tumor size compared to controls, suggesting a potential pathway for therapeutic development in oncology.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key differences between the target compound and analogs lie in substituent type , position , and electronic effects . Below is a comparative analysis:
Table 1: Substituent and Property Comparison
| Compound Name | Substituents (Benzamide/Sulfide) | Molecular Formula | Molecular Weight | XLogP<sup>a</sup> | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|---|
| Target Compound | 4-fluoro, 4-fluorobenzyl sulfide | C₁₈H₁₈F₂NOS | ~334.07 | ~4.0 | 1 | 3 |
| 2,6-Dichloro analog (CAS 478245-97-5) | 2,6-dichloro, 4-fluorobenzyl sulfide | C₁₈H₁₈Cl₂FNOS | 386.31 | 5.3 | 1 | 3 |
| 4-Methylbenzyl analog (CAS 1021227-93-9) | 4-fluoro, 4-methylbenzyl sulfide<sup>b</sup> | C₁₉H₂₁FNOS | ~338.44 | ~5.8 | 1 | 3 |
<sup>a</sup>XLogP: Estimated octanol-water partition coefficient. <sup>b</sup>From , modified for direct structural comparison .
Key Observations :
- Halogen Effects : The 2,6-dichloro analog (CAS 478245-97-5) exhibits higher lipophilicity (XLogP = 5.3) compared to the target compound (estimated XLogP ~4.0), reflecting chlorine’s stronger hydrophobic contribution than fluorine .
- Substituent Position: Para-fluorine on the benzamide (target compound) vs.
- Side Chain Modifications : Replacing 4-fluorobenzyl with 4-methylbenzyl (CAS 1021227-93-9) increases hydrophobicity (XLogP ~5.8) due to the methyl group’s inductive effect .
Biological Activity
The compound 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide is a synthetic organic molecule notable for its potential biological activities. This compound has drawn interest in medicinal chemistry due to its structural features, including fluorinated aromatic groups and a sulfanyl linkage, which may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C18H22F2N2OS
- Molar Mass : 352.44 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of fluorine atoms in the structure is significant as fluorine can enhance the lipophilicity and metabolic stability of drugs, potentially improving their bioavailability and efficacy.
Research indicates that compounds with similar structures may act as inhibitors of various biological targets, including enzymes and transporters. The specific mechanism of action for this compound has not been fully elucidated, but analogs have shown activity against:
- Equilibrative Nucleoside Transporters (ENTs) : These transporters are crucial for the uptake of nucleosides in cells, which can be targeted to inhibit tumor growth or enhance the efficacy of chemotherapeutic agents .
- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties, particularly in models of epilepsy and oxidative stress .
Table 1: Biological Activities of Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| FPMINT | ENT1/ENT2 | Inhibitor | |
| GM-90432 | Neuroprotective | Anti-epileptic | |
| 4-Fluorobenzyl Sulfide | Various Enzymes | Modulator |
Case Studies
- Inhibition of Nucleoside Transporters : A study on FPMINT analogs demonstrated that structural modifications could significantly alter their inhibitory potency against ENT1 and ENT2. The introduction of halogen groups was essential for maintaining activity .
- Neuroprotective Mechanism : In a zebrafish model, a structurally similar compound showed significant neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers during induced seizures . This suggests that this compound may exhibit similar protective properties.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds. The incorporation of fluorine not only affects the lipophilicity but also alters binding interactions with biological targets. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
